Trisodium hexafluoroaluminate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

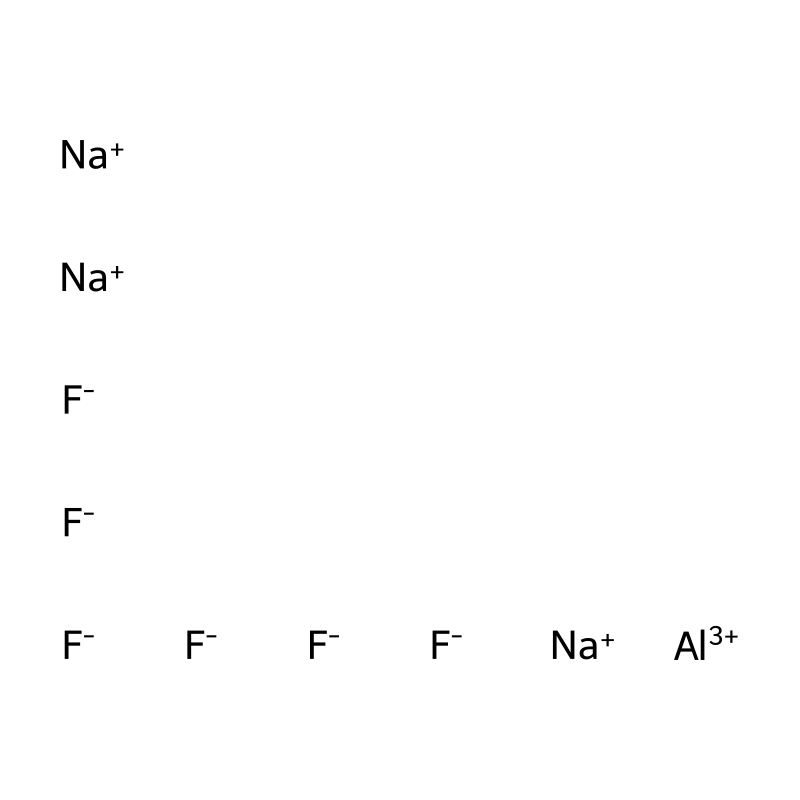

- Trisodium hexafluoroaluminate is used extensively in the industrial production of aluminium . The compound is the sodium (Na+) salt of the hexafluoroaluminate (AlF63−) ion .

- In the production of aluminium, a mixture of cryolite and some aluminium trifluoride is used as a solvent for electrolysis of aluminium oxides such as bauxite . The conversion of aluminium oxides into metallic aluminium requires that the metal ions be dissolved so that they can accept the electrons provided in the electrolysis cell . This process requires temperatures approaching 1000 °C to melt .

Industrial Production of Aluminium

Enamel Whitener and Glass Opacifier

- Trisodium hexafluoroaluminate can be used in industrial abrasion processing . This can include low release rate processes such as the cutting of textiles, cutting, machining, or grinding of metal . It can also be used in high release rate processes such as sanding operations or paint stripping by shot-blasting .

- Cryolite can be used as a source of fluorides . This can be useful in various chemical reactions where fluoride ions are needed .

- Cryolite is used in the Hall–Héroult process to produce aluminium metal . In this process, molten cryolite dissolves aluminium oxide, and the electrolysis of this mixture yields aluminium metal .

Abrasion Processing

Source of Fluorides

Production of Aluminium Metal (Hall–Héroult process)

Mineral Collecting

- Trisodium hexafluoroaluminate can be used as an insecticide for crops . It can help protect crops from various pests, contributing to higher yields and healthier plants .

- It can be used as a melting agent for ceramic glaze . In this application, it helps to lower the melting point of the glaze, allowing for more efficient firing processes .

Insecticide for Crops

Melting Agent for Ceramic Glaze

Production of Electrolyte and Grinding Wheel Ingredients

- It is also used for manufacturing opalescent glass . Opalescent glass is a type of glass that displays a milky, shimmering light effect, and Trisodium hexafluoroaluminate can contribute to this effect .

Trisodium hexafluoroaluminate, commonly known as sodium hexafluoroaluminate, is a chemical compound with the molecular formula and a molar mass of approximately 209.94 g/mol. This compound appears as an odorless white solid or powder and is primarily recognized for its role as a flux in aluminum production. It occurs naturally as the mineral cryolite, which was historically mined in Greenland until the deposit was exhausted in 1987 .

Trisodium hexafluoroaluminate is sparingly soluble in water (approximately 0.602 g/L at 20°C) and has a melting point of around 1000°C, with decomposition occurring upon heating beyond this temperature . It is classified as hazardous, being harmful if inhaled and toxic to aquatic life with long-lasting effects .

- Electrolysis Reaction: It acts as a solvent for aluminum oxide during the Hall-Héroult process:Here, aluminum oxide is dissolved in trisodium hexafluoroaluminate to facilitate the electrolysis process that produces aluminum metal.

- Synthesis Reactions: It can be synthesized through various methods, including:

The biological activity of trisodium hexafluoroaluminate is limited, primarily due to its toxicity. It has been classified as an acute inhalation toxin and can cause damage to organs with repeated exposure. Its impact on aquatic organisms is significant, leading to long-term ecological effects when released into water bodies .

Trisodium hexafluoroaluminate can be synthesized through several methods:

- Hydrofluoric Acid Method:

- Mixing sodium hydroxide and aluminum hydroxide followed by hydrofluoric acid leads to the formation of sodium metaaluminate, which subsequently reacts to form trisodium hexafluoroaluminate.

- Fusion Method:

- A high-temperature reaction between sodium fluoride and aluminum fluoride produces trisodium hexafluoroaluminate directly.

- Cryolite Production from Fluorosilicic Acid:

Trisodium hexafluoroaluminate has several industrial applications:

- Aluminum Production: It serves as a solvent in the electrolytic extraction of aluminum from bauxite ore.

- Glass and Enamel Industries: Used as a whitener and opacifier to enhance product aesthetics and performance.

- Pesticides: Employed in agricultural settings for pest control.

- Chemical Manufacturing: Acts as a reagent in various chemical syntheses .

Trisodium hexafluoroaluminate shares similarities with several other fluorinated aluminum compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Trisodium hexafluoroaluminate | Natural occurrence as cryolite; used in aluminum smelting | |

| Sodium fluoride | Commonly used in dental products; less complex structure | |

| Aluminum fluoride | Used in ceramics; does not have sodium component | |

| Potassium hexafluoroaluminate | Similar structure but contains potassium instead of sodium |

Trisodium hexafluoroaluminate's primary distinction lies in its role as a flux in aluminum production and its natural occurrence as cryolite, which sets it apart from synthetic analogs like sodium fluoride and aluminum fluoride .